Cilansetron hydrochloride anhydrous is a chemical compound that functions primarily as a selective antagonist of the serotonin 5-hydroxytryptamine 3 (5-HT3) receptors. It is part of the carbazole class of organic compounds, characterized by a three-ring system that includes a pyrrole ring fused to two benzene rings. The compound is under investigation for its potential therapeutic applications, particularly in treating gastrointestinal disorders such as diarrhea-predominant irritable bowel syndrome (IBS) .
The molecular formula of cilansetron hydrochloride anhydrous is , with a molecular weight of approximately 319.4002 g/mol . This compound is notable for its high oral bioavailability, which exceeds 80% in animal models, indicating effective absorption when administered orally .
The synthesis of cilansetron hydrochloride anhydrous typically involves multi-step organic synthesis techniques. While specific proprietary methods may be employed by pharmaceutical companies, general synthetic routes can include:
Cilansetron hydrochloride anhydrous is primarily investigated for its application in treating gastrointestinal disorders, particularly IBS characterized by diarrhea. Its effectiveness in managing symptoms such as abdominal pain and altered bowel habits makes it a candidate for further clinical development . Additionally, ongoing research explores its potential in other gastrointestinal conditions and possibly broader therapeutic areas involving serotonin modulation.
Studies on cilansetron's interactions focus on its pharmacological effects and potential drug-drug interactions. As a 5-HT3 antagonist, cilansetron may interact with other medications affecting serotonin pathways or those metabolized by similar enzymatic pathways. Understanding these interactions is crucial for assessing safety profiles, especially given the historical context of similar compounds like alosetron, which faced scrutiny over safety concerns .
Cilansetron shares structural and functional similarities with several other compounds in the class of 5-HT3 antagonists. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Primary Use |
|---|---|---|---|
| Cilansetron | Carbazole derivative | 5-HT3 receptor antagonist | Diarrhea-predominant IBS |
| Alosetron | Indole derivative | 5-HT3 receptor antagonist | Diarrhea-predominant IBS |
| Ondansetron | Indole derivative | 5-HT3 receptor antagonist | Nausea and vomiting (chemotherapy) |
| Granisetron | Indole derivative | 5-HT3 receptor antagonist | Nausea and vomiting (chemotherapy) |
Uniqueness: Cilansetron is distinct due to its specific design aimed at treating diarrhea-predominant IBS while maintaining a favorable safety profile compared to alosetron, which was withdrawn from the market due to safety concerns .
Cilansetron hydrochloride anhydrous represents a structurally complex carbazole derivative with the molecular formula C₂₀H₂₁N₃O·HCl and molecular weight of 355.86 grams per mole [1] [2]. The compound features a pyrido[3,2,1-jk]carbazole core structure with a 2-methylimidazolyl side chain at the 10-position, establishing its classification as a potent 5-hydroxytryptamine 3 receptor antagonist [3] [4] [5].
The synthetic approach to cilansetron employs multi-step organic synthesis methodologies that build upon established carbazole construction principles [6]. Traditional carbazole synthesis routes have historically utilized the Grabe-Ullman method, Clemo-Perkin method, or Tauber method, which have been modified and explored for target compound preparation [6]. Modern synthetic strategies for carbazole-containing compounds incorporate hydroarylations, carbon-hydrogen activations, annulations, and cyclization reactions mediated by various catalysts [6].
The synthesis of cilansetron specifically involves the construction of the tricyclic pyrido[3,2,1-jk]carbazole framework followed by functionalization at the 10-position [2]. Based on structural analysis and synthetic precedent for related carbazole derivatives, the synthetic route likely proceeds through key intermediates including substituted indole precursors and cyclization substrates [7] [8]. The formation of the fused ring system requires careful control of reaction conditions to ensure proper regioselectivity and stereochemical outcome at the chiral center [2].
Contemporary methodologies for carbazole synthesis have demonstrated the effectiveness of palladium-catalyzed intramolecular carbon-hydrogen activation protocols [6]. These approaches typically involve N-arylation by Chan-Lam coupling of boronic acids and ortho-iodoanilines in the presence of copper acetate, followed by palladium-catalyzed carbon-hydrogen activation using appropriate base systems [6]. The synthetic sequence for cilansetron likely incorporates similar transition metal-catalyzed transformations to construct the complex polycyclic architecture.
Table 1: Synthetic Methodology Comparison for Carbazole Derivatives
| Method | Catalyst System | Temperature Range | Typical Yield | Key Advantages |
|---|---|---|---|---|
| Grabe-Ullman | AlCl₃ | 150-200°C | 18-20% | Classical approach |
| Palladium-catalyzed C-H activation | Pd(OAc)₂/DBU | 80-120°C | 41-93% | Mild conditions [6] |
| Gold-catalyzed cyclization | NaAuCl₄·2H₂O | Room temperature | 60-85% | Regioselective [6] |
| Rhodium-catalyzed annulation | Rh(OAc)₂ | 140°C | 49-74% | Atom-economical [6] |
The synthesis of cilansetron requires the preparation and isolation of several critical intermediates, each demanding specific purification and characterization protocols [9] [10]. The multi-step nature of carbazole synthesis necessitates careful isolation of intermediates to ensure high overall yields and product purity [11] [7].
Key intermediate isolation typically involves standard organic chemistry techniques including liquid-liquid extraction, crystallization, and chromatographic separation [9]. For cilansetron synthesis, the isolation of carbazole intermediates often requires silica gel column chromatography using appropriate solvent systems [12]. The choice of eluent depends on the polarity and functional groups present in each intermediate, with common systems including hexane-ethyl acetate gradients [12].
Crystallization represents a particularly important purification method for cilansetron intermediates, especially those containing the imidazole moiety [13]. The formation of stable crystalline forms facilitates both purification and characterization of synthetic intermediates [14]. Recrystallization from appropriate solvents such as ethanol, methanol, or mixed solvent systems can provide intermediates with high purity suitable for subsequent synthetic transformations [13].
The isolation of hydroxyl-containing intermediates, which may be present in cilansetron synthetic routes, requires special attention to prevent oxidation and degradation [9]. These compounds often require protection under inert atmosphere conditions and storage at reduced temperatures [9]. The use of antioxidants or stabilizing agents may be necessary to maintain intermediate integrity during isolation and storage procedures [9].
Table 2: Intermediate Isolation Techniques and Conditions
| Intermediate Type | Isolation Method | Solvent System | Temperature | Typical Recovery |
|---|---|---|---|---|
| Carbazole core | Column chromatography | Hexane:EtOAc (1:1) | Room temperature | 67-85% [12] |
| Hydroxyl intermediates | Crystallization | Benzene | 70-72°C | 60-75% [9] |
| Imidazole derivatives | Recrystallization | Ethanol/water | Reflux conditions | 75-90% [15] |
| Protected amines | Liquid extraction | DCM/water | 0-20°C | 80-95% [10] |
The purification of cilansetron hydrochloride anhydrous requires sophisticated strategies to achieve pharmaceutical-grade purity while optimizing synthetic yields [13] [14]. The compound's complex structure and multiple nitrogen-containing heterocycles present specific challenges for purification protocols [2].
Salt formation represents a critical purification strategy for cilansetron, with the hydrochloride salt providing enhanced stability and crystallinity compared to the free base [13]. The conversion of cilansetron to its hydrochloride salt typically involves treatment with hydrochloric acid in appropriate solvents, followed by crystallization procedures . This transformation not only improves the compound's physical properties but also facilitates purification through selective crystallization [13].
Granulation techniques play an important role in the final purification and formulation of cilansetron hydrochloride [13]. The process typically involves mixing the active compound with excipients such as corn starch and lactose, followed by wet granulation using polyvinylpyrrolidone solutions [13]. The granulated material undergoes controlled drying at temperatures around 40 degrees Celsius, followed by sizing through appropriate mesh screens [13].
Yield optimization strategies for cilansetron synthesis focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [12] [11]. The use of microwave irradiation has shown promise for improving reaction yields while reducing reaction times [6]. Microwave-assisted synthesis typically provides better yields with reduced catalyst and solvent requirements compared to conventional heating methods [6].
Table 3: Purification Methods and Yield Data
| Purification Method | Conditions | Purity Achieved | Yield Range | Processing Time |
|---|---|---|---|---|
| HCl salt formation | Methanol/HCl | >99% | 85-95% | 2-4 hours [13] |
| Recrystallization | Ethanol/water | 98-99% | 70-85% | 4-6 hours [13] |
| Column chromatography | MeOH:CHCl₃ (1:3) | 95-98% | 75-85% [12] | 6-8 hours |
| Microwave purification | MW irradiation | 99%+ | 86-94% [6] | 30-60 minutes |
The comprehensive characterization of cilansetron hydrochloride anhydrous requires multiple spectroscopic techniques to confirm structural identity and purity [17] [18] [19]. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, while infrared spectroscopy and mass spectrometry offer complementary verification data [20] [21].
Nuclear magnetic resonance analysis of cilansetron employs both proton and carbon-13 nuclear magnetic resonance techniques [17] [22]. Proton nuclear magnetic resonance spectra are typically obtained using deuterated chloroform or dimethyl sulfoxide as solvents, with chemical shifts referenced to tetramethylsilane [22]. The complex aromatic region of cilansetron displays characteristic multiplets corresponding to the carbazole protons, while the imidazole methyl group appears as a distinct singlet [18]. Two-dimensional nuclear magnetic resonance techniques, including Nuclear Overhauser Effect Spectroscopy and Heteronuclear Single Quantum Coherence, provide definitive structural confirmation [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of cilansetron, with the carbonyl carbon appearing characteristically downfield around 170-180 parts per million [20]. The aromatic carbons of the carbazole system typically resonate between 110-140 parts per million, while the imidazole carbons show distinct chemical shifts that aid in structural assignment [22]. High-resolution carbon-13 spectra with proton decoupling provide quantitative information about carbon environments and can detect impurities at low levels [20].
Infrared spectroscopy analysis of cilansetron hydrochloride focuses on characteristic functional group absorptions [19] [23]. The carbonyl stretch typically appears around 1650-1680 reciprocal centimeters, while aromatic carbon-hydrogen stretches occur in the 3000-3100 reciprocal centimeters region [19]. The imidazole nitrogen-hydrogen stretch, when present, appears as a broad absorption around 3200-3400 reciprocal centimeters [19]. Fourier transform infrared spectroscopy provides superior resolution and sensitivity compared to dispersive methods [19].
Mass spectrometry verification employs electrospray ionization techniques to generate molecular ions for accurate mass determination [21]. The molecular ion peak for cilansetron appears at mass-to-charge ratio 319, corresponding to the protonated molecular ion [24] [1]. Fragmentation patterns provide structural confirmation, with characteristic losses corresponding to the imidazole side chain and carbazole core fragments [21]. High-resolution mass spectrometry using quadrupole time-of-flight instruments provides mass accuracy within 5 parts per million, enabling definitive molecular formula confirmation [21].
Table 4: Spectroscopic Characterization Data for Cilansetron Hydrochloride
| Technique | Key Parameters | Characteristic Values | Structural Information |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Chemical shift (ppm) | Aromatic: 7.0-8.0, CH₃: 2.4 [18] | Proton environments |
| ¹³C Nuclear Magnetic Resonance | Chemical shift (ppm) | C=O: 175, Aromatic: 110-140 [20] | Carbon framework |
| Infrared Spectroscopy | Wavenumber (cm⁻¹) | C=O: 1665, Ar-H: 3050 [19] | Functional groups |
| Mass Spectrometry | Mass-to-charge ratio | [M+H]⁺: 320, [M]⁺: 319 [21] [24] | Molecular weight |
Table 5: Advanced Spectroscopic Parameters
| Analysis Type | Instrument Settings | Sample Preparation | Data Quality Metrics |
|---|---|---|---|
| Two-dimensional Nuclear Magnetic Resonance | 600 MHz, 32K data points [22] | 10% w/v in deuterated chloroform [22] | Digital resolution: 0.36 Hz/point [22] |
| Fourier Transform Infrared | 4000-400 cm⁻¹ range [19] | KBr pellet or ATR crystal [19] | Resolution: 4 cm⁻¹ [19] |
| High-resolution Mass Spectrometry | Electrospray ionization mode [21] | Methanol/water mobile phase [21] | Mass accuracy: <5 ppm [21] |
| Nuclear Magnetic Resonance quantification | 45° flip angle, 2-4s delay [22] | Internal standard addition [22] | Signal-to-noise: >100:1 [17] |
Cilansetron hydrochloride anhydrous demonstrates exceptional kinetic properties as a selective 5-hydroxytryptamine type 3 receptor antagonist. The compound exhibits competitive antagonism at 5-hydroxytryptamine type 3 receptors with a dissociation half-life of 88 minutes, positioning it between the rapidly dissociating granisetron (45 minutes) and the slowly dissociating alosetron (180 minutes) [1]. This intermediate dissociation rate contributes to its sustained therapeutic efficacy while maintaining reversible binding characteristics [1].
The association kinetics reveal a rate constant of 2.1 × 10⁶ M⁻¹s⁻¹, indicating rapid binding to 5-hydroxytryptamine type 3 receptors [2]. The corresponding dissociation rate constant of 1.3 × 10⁻⁴ s⁻¹ results in a receptor residence time of 128 minutes, which correlates with its prolonged duration of action in vivo [2]. These kinetic parameters demonstrate that cilansetron achieves optimal receptor occupancy while allowing for controlled drug washout.
Studies investigating the mechanistic basis of antagonism reveal that cilansetron competes directly with 5-hydroxytryptamine for binding to the orthosteric site [3]. Electrophysiological analyses demonstrate that cilansetron produces dose-dependent inhibition of 5-hydroxytryptamine-induced currents with threshold antagonism observed at 2 micrograms per kilogram intravenously [3]. Intraluminal administration results in 47.8% inhibition of afferent responses compared to 76.9% with intravenous delivery, indicating local site-of-action efficacy [3].
| Parameter | Cilansetron | Alosetron | Ramosetron | Granisetron |
|---|---|---|---|---|
| Dissociation t₁/₂ (min) | 88 | 180 | 560 | 45 |
| Association Rate (M⁻¹s⁻¹) | 2.1 × 10⁶ | 1.8 × 10⁶ | 3.2 × 10⁶ | 2.5 × 10⁶ |
| Dissociation Rate (s⁻¹) | 1.3 × 10⁻⁴ | 6.4 × 10⁻⁵ | 2.1 × 10⁻⁵ | 2.6 × 10⁻⁴ |
| Residence Time (min) | 128 | 260 | 793 | 64 |
The carbazole nucleus serves as the essential pharmacophoric element, contributing -5.2 kcal/mol to the total binding energy [6]. Structural modifications reveal that removal of the carbazole core completely abolishes receptor binding activity [6]. The methylimidazole side chain attached at position 10 provides critical selectivity, contributing -3.8 kcal/mol to binding affinity while determining receptor subtype discrimination [6]. The ketone functionality at position 11 is required for optimal molecular orientation within the binding pocket, with its removal causing significant activity loss (-2.1 kcal/mol binding contribution) [6].
Stereochemical analysis demonstrates that the R-enantiomer exhibits slightly enhanced potency compared to the S-enantiomer, though the stereoselectivity is modest (1.5-fold preference) [6]. This limited stereoselectivity distinguishes cilansetron from other 5-hydroxytryptamine type 3 antagonists that show greater enantiomeric discrimination [6]. The 1,7-annulation provides additional hydrophobic interactions with the receptor binding site, explaining the enhanced potency relative to non-annulated analogs [6].
| Structural Feature | Binding Energy Contribution (kcal/mol) | Effect on Activity |
|---|---|---|
| Carbazole Core | -5.2 | Essential for recognition |
| Methylimidazole Chain | -3.8 | Critical for selectivity |
| Ketone Group | -2.1 | Required for orientation |
| R-Stereochemistry | -0.4 | Minor enhancement |
| Annulated System | -1.9 | Major potency increase |
Cilansetron demonstrates exceptional binding affinity for human 5-hydroxytryptamine type 3 receptors with a Ki value of 0.19 nanomolar, representing high-affinity interaction within the subnanomolar range [6]. Comparative analysis against other 5-hydroxytryptamine type 3 antagonists reveals superior binding affinity compared to ondansetron (Ki = 4.3 nM) and comparable affinity to granisetron (Ki = 0.24 nM) and alosetron (Ki = 0.43 nM) [6]. Species differences show slightly reduced affinity for rat 5-hydroxytryptamine type 3 receptors (Ki = 0.37 nM), indicating minor cross-species variations in binding site architecture [6].
The selectivity profile demonstrates remarkable specificity for 5-hydroxytryptamine type 3 receptors over other serotonin receptor subtypes [6]. Cilansetron exhibits 5,053-fold selectivity over 5-hydroxytryptamine type 4 receptors (Ki = 960 nM) and 1,789-fold selectivity over sigma-1 receptors (Ki = 340 nM) [6]. Additional selectivity screening against 37 receptor types reveals minimal cross-reactivity, with weak affinity only observed for muscarinic M₁ receptors (Ki = 910 nM) and no detectable binding (Ki ≥ 5,000 nM) to dopaminergic, adrenergic, or histaminergic receptors [6].
Functional selectivity studies confirm that the high binding affinity translates to potent functional antagonism [7]. In guinea pig colon preparations, cilansetron competitively inhibits 5-hydroxytryptamine-induced contractions with a pA₂ value of 8.6, demonstrating potent functional antagonism [1]. The von Bezold-Jarisch reflex assay in rats shows oral efficacy with an ED₅₀ value of 1.2 micrograms per kilogram, indicating excellent in vivo potency [1].
| Receptor Target | Ki (nM) | Selectivity Ratio | Functional Significance |
|---|---|---|---|
| 5-HT₃ | 0.19 | 1 | Primary target |
| 5-HT₄ | 960 | 5,053 | Minimal interaction |
| Sigma-1 | 340 | 1,789 | Weak interaction |
| Muscarinic M₁ | 910 | 4,789 | Weak interaction |
| Other Receptors | >5,000 | >26,316 | No interaction |
The allosteric modulation characteristics of cilansetron at 5-hydroxytryptamine type 3 receptors demonstrate complex pharmacological behavior beyond simple competitive antagonism. Unlike traditional competitive antagonists that solely occupy the orthosteric binding site, cilansetron exhibits allosteric influences on receptor conformation and ligand binding kinetics [8] [9]. Structural analysis reveals that the binding of cilansetron involves critical cation-π interactions between the indazole-like moiety and arginine residue 92 in loop D of the receptor binding site [8] [9].
The allosteric nature of cilansetron interaction is evidenced by ligand-dependent dissociation kinetics [2]. Studies using radiolabeled displacement assays demonstrate that agonist-induced dissociation of cilansetron occurs significantly more slowly than antagonist-induced dissociation [2]. This phenomenon suggests that receptor conformational states influence ligand residence time, with agonist-bound receptors stabilizing cilansetron binding through allosteric mechanisms [2].
Molecular dynamics simulations reveal that cilansetron binding induces conformational changes in transmembrane domain 2, which propagates allosteric signals throughout the receptor structure [10]. These conformational alterations affect both binding site accessibility and receptor desensitization kinetics [10]. The allosteric coupling between the orthosteric site and transmembrane domains explains the prolonged duration of cilansetron effects compared to other 5-hydroxytryptamine type 3 antagonists [10].
Functional studies demonstrate that cilansetron exhibits probe-dependent allosteric effects, where the apparent antagonist potency varies depending on the agonist used for stimulation [2]. This probe dependence characteristic supports the concept that cilansetron acts through allosteric modulation rather than pure competitive inhibition [2]. The allosteric constant γ for cilansetron varies between 0.3 and 2.1 depending on the agonist-antagonist pair studied, indicating negative to neutral cooperativity [11].